molecular formula C10H16BrClNO3P B1421409 Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride CAS No. 1000400-92-9

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride

Cat. No. B1421409
M. Wt: 344.57 g/mol
InChI Key: DIMLQTYSAQOFAL-UHFFFAOYSA-N
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Description

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride, also known as DBMP, is a synthetic compound1. It has the molecular formula C10H16BrClNO3P2 and a molecular weight of 344.57 g/mol2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been synthesized through the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate3.



Molecular Structure Analysis

The exact molecular structure of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride is not provided in the search results. However, it’s known that it contains a bromopyridinyl group attached to a methylphosphonate group4.



Chemical Reactions Analysis

Specific chemical reactions involving Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride are not mentioned in the search results. However, related phosphinates and phosphonates can undergo hydrolysis or dealkylation under both acidic and basic conditions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride are not fully detailed in the search results. However, it’s known that it has a molecular weight of 344.57 g/mol2.


Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Purine Derivatives : Diethyl [(oxiranylmethoxy)methyl]phosphonate is used in base-catalyzed reactions with purine bases like adenine, resulting in various purine derivatives. These compounds are significant for forming cyclic phosphonates and in developing potential pharmaceutical agents (Krečmerová, Masojídková, & Holý, 2004).

  • Antitumor Properties : Diethyl[(aryl)methyl]phosphonate moieties are synthesized for their potential antitumor properties. They inhibit the growth of various human cancer cell lines, showing promise as a base for developing new cancer treatments (Makarov et al., 2016).

  • Herbicidal Activity : Certain derivatives of diethyl phosphonate exhibit potent herbicidal activity against various plants. This makes them potential candidates for developing new herbicides (Xiao, Li, & Shi, 2008).

  • Synthesis of α-Thymidine Phosphonates : Derivatives of diethyl phosphonate have been synthesized for biological applications, including their potential use in treating tuberculosis (Ivanov et al., 2013).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Diethyl phosphonate derivatives show high efficiency as corrosion inhibitors for mild steel in acidic environments, useful in industrial applications (Gupta et al., 2017).

Material Synthesis and Characterization

  • Crystal Structure Analysis : Research includes the synthesis and characterization of diethyl phosphonate derivatives to understand their molecular structures and properties (Barbati, Siri, Tordo, & Reboul, 1997).

  • Synthesis of Isoxazolidine Derivatives : Diethyl phosphonate compounds are synthesized for their potential cytotoxic effects against cancer cells, contributing to the development of new chemotherapeutic agents (Piotrowska, Cieślak, Królewska, & Wróblewski, 2011).

  • Optical and Electronic Properties : Studies on diethyl phosphonate derivatives focus on their optical, electronic, and luminescent properties, contributing to material science and electronic applications (Montalti, Wadhwa, Kim, Kipp, & Schmehl, 2000).

  • Theoretical and Spectroscopic Studies : Investigations include theoretical calculations and experimental spectroscopy to understand the chemical and physical properties of diethyl phosphonate compounds. These studies aid in drug development and material science (Yadav, Kumar, Kumar, Brahmachari, & Misra, 2020).

Antimicrobial and Antiviral Evaluation

  • Biological Evaluation : Synthesis and testing of diethyl phosphonate derivatives for potential biological activities such as antimicrobial and antiviral effects. This includes evaluating their effectiveness against various pathogens and viruses (Romeo et al., 2014).

Safety And Hazards

Specific safety and hazard information for Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride is not provided in the search results.


Future Directions

The future directions for the use or study of Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride are not specified in the search results.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.


properties

IUPAC Name

5-bromo-2-(diethoxyphosphorylmethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrNO3P.ClH/c1-3-14-16(13,15-4-2)8-10-6-5-9(11)7-12-10;/h5-7H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLQTYSAQOFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=NC=C(C=C1)Br)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride

CAS RN

1000400-92-9
Record name Phosphonic acid, P-[(5-bromo-2-pyridinyl)methyl]-, diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000400-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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